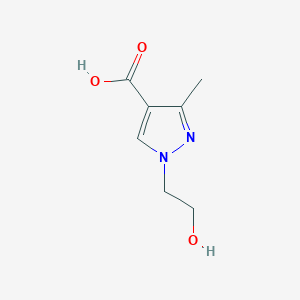
1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The 2-hydroxyethyl group suggests the presence of an alcohol functional group, and the carboxylic acid group is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The 1-(2-hydroxyethyl) and 3-methyl groups would be attached to this ring, and the carboxylic acid group would be attached at the 4-position .Chemical Reactions Analysis
Pyrazole compounds can participate in various chemical reactions, often serving as precursors or intermediates in the synthesis of more complex molecules . The presence of the hydroxyethyl and carboxylic acid groups could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrazole compounds are stable and can exhibit varying degrees of solubility in different solvents .Scientific Research Applications
Chemical Functionalization and Synthesis
The scientific research on 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid primarily revolves around its use in chemical functionalization and synthesis processes. Studies have demonstrated various functionalization reactions of related pyrazole carboxylic acids, leading to the formation of novel compounds. For instance, 1H-pyrazole-3-carboxylic acid derivatives have been converted into carboxamides and carboxylates with different substituents, showcasing the flexibility and utility of these compounds in chemical synthesis (Yıldırım & Kandemirli, 2006).
Structural and Spectral Investigations
In-depth structural and spectral studies have been conducted on pyrazole-4-carboxylic acid derivatives. These studies involve experimental and theoretical investigations to understand the molecular structure, chemical shifts, and interaction potentials. Such insights are crucial for predicting the behavior of these compounds in various chemical environments (Viveka et al., 2016).
Synthesis Improvement and Optimization
There has been significant research dedicated to improving the synthesis methods of pyrazole carboxylic acids. These studies aim to enhance the yield and purity of these compounds, making them more accessible for further research and application. For example, the synthesis of 1H-pyrazole-4-carboxylic acid has been optimized to increase its yield significantly (Dong, 2011).
Applications in Metal-Organic Frameworks
Pyrazole carboxylic acids have found applications in the development of metal-organic frameworks (MOFs). These frameworks have potential uses in areas like electrochemiluminescence and catalysis. Research in this area explores the synthesis and characterization of such frameworks, highlighting their utility in various scientific and industrial applications (Feng et al., 2016).
Biological Synthesis and Application
Additionally, studies have been conducted on the biosynthesis of related compounds in higher plants, offering insights into the natural occurrence and potential biological applications of pyrazole carboxylic acids. This research could pave the way for the development of bio-inspired synthetic pathways and applications in biotechnology (El-Basyouni et al., 1964).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-5-6(7(11)12)4-9(8-5)2-3-10/h4,10H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPCUUMDQYCQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172918-85-2 |
Source


|
| Record name | 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(6-Chloropyridin-2-yl)-[4-(2-methylsulfonylethyl)piperazin-1-yl]methanone](/img/structure/B2653137.png)


![N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2653143.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2653144.png)




![5-Methyl-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine](/img/structure/B2653154.png)
![N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2653156.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2653158.png)

